N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)methanesulfonamide
Description
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Properties
IUPAC Name |
N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O4S/c1-19(16,17)12-6-7-14-11(15)5-4-9(13-14)10-3-2-8-18-10/h2-5,8,12H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYUZEJLAQQGXGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCN1C(=O)C=CC(=N1)C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)methanesulfonamide is a complex organic compound that incorporates a furan moiety and a pyridazinone core. Its unique structure suggests potential biological activity, particularly in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 287.31 g/mol. The compound features a methanesulfonamide group, which is known for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H17N3O3S |
| Molecular Weight | 287.31 g/mol |
| CAS Number | 1251564-80-3 |
Antimicrobial Properties
Research has indicated that compounds with similar structures to this compound exhibit notable antimicrobial activity. For instance, studies have shown that derivatives containing furan and pyridazine rings can inhibit the growth of various bacterial strains, suggesting a potential application in treating infections .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. A structure–activity relationship (SAR) analysis revealed that modifications to the furan and pyridazine components could enhance cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) . The compound may exert its effects through the inhibition of tubulin polymerization, which is critical for cancer cell division.
The proposed mechanism of action for this compound involves interaction with specific molecular targets, including enzymes and receptors. The furan ring may participate in π-stacking interactions with nucleic acids or proteins, while the sulfonamide group can form hydrogen bonds with active sites on target molecules, modulating their functions .
Case Studies and Research Findings
- Study on Antimicrobial Activity :
- Anticancer Research :
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of furan and pyridazine exhibit notable anticancer properties. For instance, compounds similar to N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)methanesulfonamide have been evaluated for their ability to inhibit tumor cell proliferation. A comparative analysis of various derivatives demonstrated growth inhibitory activity against multiple cancer cell lines, including leukemia subpanel tumor cell lines, with GI(50) values ranging from 2.01 to 3.03 μM.
| Compound | GI(50) Value (μM) | Cell Line |
|---|---|---|
| Compound 5c | 2.01 - 3.03 | Leukemia subpanel |
| This compound | TBD | TBD |
Antimicrobial Activity
The compound has also shown promise in antimicrobial research, particularly against resistant strains of bacteria. Its mechanism of action may involve the inhibition of bacterial cell wall synthesis or interference with metabolic pathways crucial for bacterial survival.
Synthesis and Industrial Production
The synthesis of this compound typically involves several steps:
- Preparation of 3-(furan-2-yl)pyridazin-6-one : This is achieved through cyclization of suitable precursors.
- Alkylation : The intermediate is alkylated using 2-bromoethylamine.
- Sulfonylation : The final product is obtained by reacting the intermediate with methanesulfonyl chloride in the presence of a base like triethylamine.
For industrial production, methods can be scaled up using batch or continuous flow synthesis to enhance yield and purity. Optimization of reaction conditions such as temperature and solvent choice is essential for efficient large-scale production.
Case Studies and Research Findings
Several studies have documented the biological activities and therapeutic potential of this compound:
- Anticancer Studies : Research has shown that compounds similar to this compound can effectively inhibit cancer cell growth, suggesting its potential as a lead compound in drug development.
- Antimicrobial Research : Studies have indicated that this compound could serve as a basis for developing new antibiotics, especially against strains resistant to conventional treatments.
Q & A
Q. Advanced Research Focus
- ADMET prediction : Tools like SwissADME estimate a LogP of 1.8 (optimal for permeability) but may underestimate efflux by P-glycoprotein .
- MD simulations : Reveal weak binding to serum albumin (ΔG ≈ −5.2 kcal/mol), suggesting moderate plasma protein binding .
- Limitations : Computational models often fail to account for furan-mediated CYP3A4 induction, requiring experimental validation .
How can regioselective functionalization of the pyridazinone ring be achieved for structure-activity relationship (SAR) studies?
Q. Advanced Research Focus
- Electrophilic aromatic substitution : Nitration at the 4-position using HNO/HSO, followed by reduction to an amine for further derivatization .
- Cross-coupling : Suzuki-Miyaura reactions at the 5-position (if halogenated) with boronic acids, achieving >80% yield with Pd(PPh) catalysis .
- Steric guidance : Methyl groups at the 6-position direct electrophiles to the 3-position (occupied by furan in the target compound) .
What analytical techniques quantify degradation products under accelerated stability testing?
Q. Basic Research Focus
- HPLC-MS : Reverse-phase C18 columns with gradient elution (0.1% formic acid in acetonitrile/water) resolve sulfonamide hydrolysis products .
- Forced degradation : Exposure to UV light (ICH Q1B) generates furan ring oxidation products (e.g., lactones), detectable via LC-MS/MS .
- Kinetic modeling : Arrhenius plots predict a shelf life of 18 months at 25°C with <5% degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
